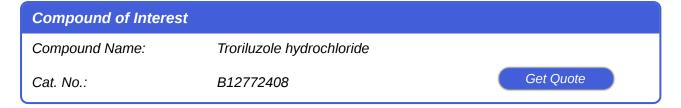


The Pharmacokinetics and Bioavailability of Troriluzole Hydrochloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been developed to improve upon the pharmacokinetic profile of its active metabolite.[1][2] Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the need for twice-daily dosing.[2][3] Troriluzole is designed to overcome these limitations by enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole, thereby supporting once-daily administration.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of troriluzole hydrochloride, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile

Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[1][2] Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax), is approximately dose-proportional across the studied dose range of troriluzole.[1]

Single Ascending Dose (SAD) Studies



Following single oral doses of troriluzole, plasma concentrations of the prodrug are low, indicating rapid and efficient conversion to riluzole.[1] The pharmacokinetic parameters of riluzole following single doses of troriluzole are summarized in the table below.

Parameter	200 mg Troriluzole (n=6)	280 mg Troriluzole (n=10)
AUC ngcontent ng- c4139270029="" class="ng- star-inserted">0 inf (h*ng/mL)	1771.50 (47.0%)	2297.14 (48.3%)
C max (ng/mL)	307.26 (55.5%)	358.35 (44.6%)
T max (h)	2.75 (1.67-4)	2.59 (1.43-4.14)
T ½ (h)	9.15 (25.7%)	11.97 (18.9%)
Data presented as mean (% coefficient of variation) for AUC, Cmax, and T½, and median (range) for Tmax.		

Multiple Ascending Dose (MAD) Studies

In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole administration, with no clinically significant accumulation observed.[1][2] The pharmacokinetic parameters at steady state are presented below.



Parameter	200 mg QD Troriluzole (n=6)	280 mg QD Troriluzole (n=6)
AUC ngcontent ng- c4139270029="" class="ng- star-inserted">0-t ss (h*ng/mL)	1624.42 (46.4%)	2856.33 (28.9%)
C max ss (ng/mL)	266.28 (41.2%)	481.73 (31.6%)
R AUC	1.22 (14.4%)	1.15 (11.5%)
R Cmax	0.86 (38.1%)	1.04 (16.1%)
Data presented as mean (% coefficient of variation). AUCO- † ss is the area under the curve over a dosing interval at steady state. Cmax ss is the maximum concentration at steady state. RAUC and RCmax are the accumulation ratios for AUC and Cmax, respectively.		

Bioavailability and Food Effect

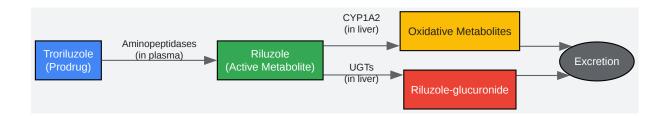
Troriluzole was designed to improve the oral bioavailability of riluzole.[5][6] Studies have shown that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.
[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant limitation of riluzole.[3][4] This allows for more convenient dosing without food restrictions.[5]

Metabolism and Excretion

Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by aminopeptidases.[7] Riluzole is then metabolized primarily in the liver. The main isozyme involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).[5][7] In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically relevant concentrations.[7] Glucuronidation has also been identified as a metabolic pathway for riluzole.[8]



The metabolic pathway of troriluzole is illustrated in the diagram below.



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Caption: Metabolic pathway of troriluzole hydrochloride.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.

Study Design

The studies were typically single-center, randomized, and placebo-controlled, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]

Sample Collection and Analysis

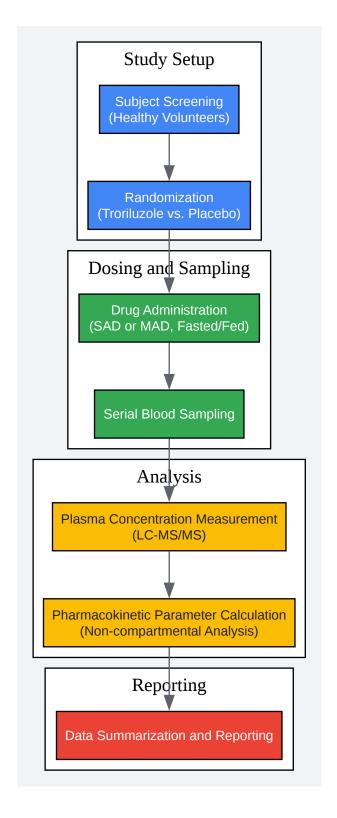
Blood samples were collected at predetermined time points before and after drug administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1] Key parameters included AUC from time zero to the last measurable concentration (AUCngcontent ng c4139270029="" class="ng star inserted">0 t), AUC extrapolated to infinity (AUC0 inf), Cmax, time to Cmax (Tmax), and terminal half-life (T½).



The general experimental workflow for the clinical pharmacokinetic studies is depicted in the following diagram.



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Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.

Conclusion

Troriluzole hydrochloride demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of food effect.[1][4] These properties address key limitations of riluzole and support a more convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced pharmacokinetic variability of riluzole following troriluzole administration may lead to a more consistent therapeutic effect and an improved safety profile.[2][5] This technical overview provides a foundation for further research and development of troriluzole for various neurological and psychiatric disorders.[10][11]

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